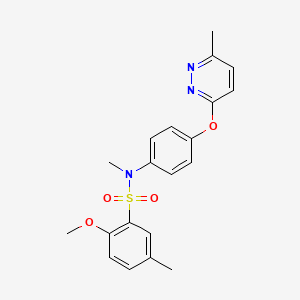
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also has a phenyl group (a benzene ring minus one hydrogen), a methanesulfonamide group, and a hydroxyethyl group attached to the nitrogen of the sulfonamide .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, thiophene compounds are generally synthesized through electrophilic substitution, nucleophilic substitution, or radical reactions . The exact method would depend on the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the thiophene ring. Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . This makes thiophene a part of the group of π-excessive heteroaromatics .Chemical Reactions Analysis
Thiophene compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions . The exact reactions that “this compound” would undergo would depend on the conditions and reagents present.Scientific Research Applications
Biocatalysis in Drug Metabolism
One application of sulfonamide derivatives involves the use of biocatalysis to study drug metabolism. A study demonstrated the production of mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This approach facilitated the structural characterization of metabolites, enhancing our understanding of drug metabolism in preclinical species (Zmijewski et al., 2006).
Corrosion Inhibition
Thiophene derivatives, including sulfonamides, have shown efficacy as corrosion inhibitors for metals. A study on the corrosion inhibition of mild steel in acidic solutions by a thiophene Schiff base highlighted its potential as an efficient corrosion inhibitor, with effectiveness increasing at higher concentrations. This highlights the role of sulfonamides in protecting metals from corrosion in industrial applications (Daoud et al., 2014).
Materials Science
Sulfonamide compounds have been investigated for their utility in creating advanced materials, such as sulfonated poly(aryl ether sulfone) membranes for proton exchange. These materials exhibit low water uptake and high proton conductivity, making them suitable for applications in fuel cells and other electrochemical devices (Zhang et al., 2010).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-13(12-6-7-18-9-12)8-14-19(16,17)10-11-4-2-1-3-5-11/h1-7,9,13-15H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGQDBFPKLVKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)


![11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2978182.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)

![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![6-[2-(ethylsulfanyl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2978196.png)
![4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHYLQUINOLINE](/img/structure/B2978197.png)
